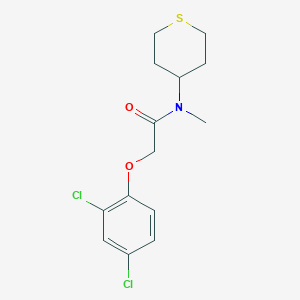![molecular formula C19H27N9 B5660185 N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, due to its structural features, including multiple heterocyclic rings (such as triazole and pyridine components), could have significant chemical and biological properties. The incorporation of triazole rings, piperidine moieties, and pyridine units suggests a molecule designed for specific chemical reactivity or biological activity, possibly as part of a medicinal chemistry program to discover new therapeutic agents.
Synthesis Analysis
The synthesis of complex molecules containing triazole, pyridine, and piperidine units involves multi-step synthetic pathways, often starting from simple precursors. For example, the synthesis of similar s-triazine derivatives incorporates pyrazole, piperidine, and aniline moieties, with molecular structure investigations supported by X-ray crystallography and DFT calculations, revealing intermolecular interactions critical for the molecular packing (Shawish et al., 2021). Such synthetic routes typically involve nucleophilic substitution reactions, cyclization steps, and sometimes, the use of protecting groups to control the reactivity of functional groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule shows interesting conformational and crystallographic features. For instance, the molecular and crystal structure of certain pyridine and triazole derivatives has been elucidated through crystallography, highlighting the significance of NH...N hydrogen bonds and C-H...π interactions in their solid-state organization (Dolzhenko et al., 2011). Such analyses are crucial for understanding the chemical behavior and potential intermolecular interactions of the compound in various environments.
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its functional groups, with the triazole and pyridine units offering sites for nucleophilic and electrophilic attacks. Studies on similar compounds reveal that reactions such as N-alkylation and cyclization are common, potentially leading to a diverse array of derivatives with varied biological activities (El-Essawy et al., 2011).
Physical Properties Analysis
The physical properties of such a molecule, including solubility, melting point, and crystal structure, are determined by its molecular geometry and intermolecular forces. For example, crystallographic studies of similar compounds reveal specific hydrogen bonding patterns that influence their physical properties and solubility (Balderson et al., 2007).
Propriétés
IUPAC Name |
N,N-dimethyl-5-[[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N9/c1-25(2)17-5-4-15(10-21-17)11-27-8-6-16(7-9-27)19-24-23-18(26(19)3)12-28-14-20-13-22-28/h4-5,10,13-14,16H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVTUNVHMKMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CN=C(C=C3)N(C)C)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

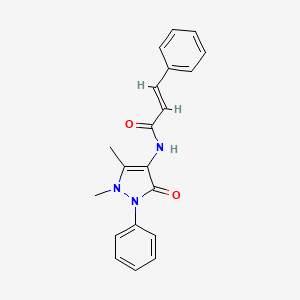
![N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5660119.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5660128.png)
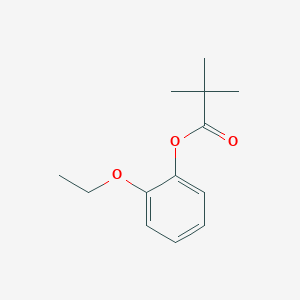
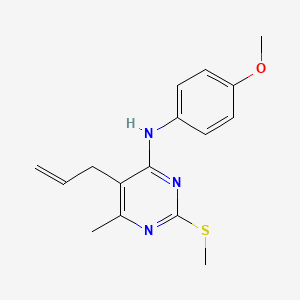
![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)
![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)
![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
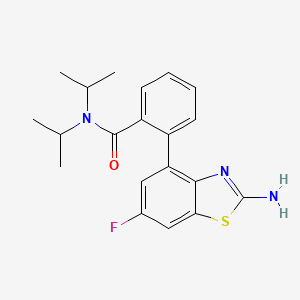
![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
